molecular formula C19H25N5O3 B2561533 ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate CAS No. 1326839-71-7

ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate

Cat. No.: B2561533
CAS No.: 1326839-71-7
M. Wt: 371.441
InChI Key: MXIHQYBJONMLRB-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a complex organic compound that features a triazole ring, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an alkyne and an azide in the presence of a copper catalyst.

    Attachment of the Piperidine Ring: The triazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is unique due to the presence of both a triazole and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The triazole ring is known for its stability and ability to participate in diverse chemical reactions, while the piperidine ring enhances the compound’s pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[1-(3,4-dimethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-19(26)23-9-7-15(8-10-23)20-18(25)17-12-24(22-21-17)16-6-5-13(2)14(3)11-16/h5-6,11-12,15H,4,7-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIHQYBJONMLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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